5,6-Diamino-1,3-diethyluracil hydrochloride is a heterocyclic organic compound derived from uracil, characterized by the presence of amino groups at the 5 and 6 positions and ethyl groups at the 1 and 3 positions of the uracil ring. Its molecular formula is , with a molecular weight of approximately 170.17 g/mol. This compound is notable for its biological activity and potential applications in medicinal chemistry.
5,6-Diamino-1,3-diethyluracil hydrochloride is classified as a non-hazardous substance according to Regulation (EC) No 1272/2008. It has been used in various scientific applications, particularly in organic synthesis and medicinal chemistry. The compound is often synthesized from simpler uracil derivatives through specific chemical reactions involving ammonia or amines .
The synthesis of 5,6-diamino-1,3-diethyluracil typically involves the reaction of 1,3-diethyluracil with ammonia or amines under controlled conditions. A common synthetic route includes:
This method allows for the efficient production of the desired compound while minimizing by-products. Industrial production may involve additional purification steps such as recrystallization to achieve high purity .
The molecular structure of 5,6-diamino-1,3-diethyluracil features a pyrimidine ring with two amino groups (–NH₂) located at the 5 and 6 positions and ethyl groups (–C₂H₅) at the 1 and 3 positions. The structural formula can be represented as follows:
Key structural data includes:
5,6-Diamino-1,3-diethyluracil undergoes various chemical reactions including:
The mechanism of action for 5,6-diamino-1,3-diethyluracil primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that it may act as an antiproliferative agent against cancer cells by inhibiting specific metabolic pathways. The compound's structural similarity to nucleobases allows it to interfere with nucleic acid synthesis in rapidly dividing cells .
The compound exhibits stability under standard conditions but may undergo hydrolysis or degradation when exposed to extreme pH levels or temperatures.
5,6-Diamino-1,3-diethyluracil hydrochloride has several scientific applications:
This compound's versatility in both synthetic chemistry and biological applications highlights its significance in ongoing research within medicinal chemistry and pharmacology.
The synthesis of 5,6-diamino-1,3-diethyluracil hydrochloride typically originates from heterocyclic precursors through acid- or base-catalyzed cyclocondensation. Diethylurea reacts with diethyl oxalate under reflux in ethanol, forming the 1,3-diethyluracil-2,4,6(1H,3H,5H)-trione intermediate. Subsequent regioselective nitrosation at the C5 position using sodium nitrite in acidic media yields the 5-nitroso derivative, a critical precursor for diamine formation. The reaction efficiency hinges on precise stoichiometric control (1:1 molar ratio of urea to oxalate) and temperature maintenance (70–80°C) to minimize symmetric urea byproducts [1] [6]. Alternative routes employ 1,3-diethyl-6-aminouracil and ethyl nitroacetate, where cyclization occurs via nucleophilic addition-elimination under anhydrous conditions, achieving 60–75% yields before hydrochlorination [2] [6].
Catalytic transfer hydrogenation (CTH) represents a key step for converting nitroso or nitro intermediates to the target diamine. Ru nanoparticles (2–5 nm) stabilized on amine-functionalized Fe₃O₄ (Fe₃O₄/NH₂/Ru) demonstrate exceptional efficacy in reducing 5-nitroso-1,3-diethyluracil using NaBH₄ as a hydrogen donor. The catalyst’s narrow size distribution and magnetic separability enable reaction completion within 30 minutes at 25°C, achieving >95% conversion and <2% over-reduction byproducts [3]. Comparative studies show Pd/C and Au catalysts require higher temperatures (50–80°C) or pressurized H₂, leading to desethylation or ring hydrogenation impurities. The Ru system’s selectivity arises from electron transfer from surface –NH₂ groups to Ru, facilitating hydride adsorption on the nitroso nitrogen [3] [5].
Table 1: Catalytic Systems for 5-Nitroso-1,3-diethyluracil Reduction
Catalyst | H-Source | Temp (°C) | Time (h) | Yield (%) | Selectivity Issues |
---|---|---|---|---|---|
Fe₃O₄/NH₂/Ru | NaBH₄ | 25 | 0.5 | >95 | Minimal over-reduction |
Pd/C (10%) | H₂ (1 atm) | 50 | 2 | 78 | Desethylation (∼15%) |
Au/TiO₂ | NaBH₄ | 70 | 1.5 | 65 | Ring saturation (∼20%) |
Solvent polarity critically influences nitrosation kinetics and reduction efficiency. Aqueous acetic acid (40–60% v/v) optimizes nitrosation by solubilizing sodium nitrite while protonating the uracil enolate, accelerating electrophilic attack at C5. Conversely, anhydrous DMF maximizes hydrosulfite (Na₂S₂O₄) reduction rates by stabilizing the radical anion intermediate through polar aprotic effects. Biphasic systems (water/toluene) with phase-transfer catalysts (tetrabutylammonium bromide) enhance mass transfer during reduction, reducing reaction time from 8 hours to 2 hours. Post-reduction, hydrochloride salt formation necessitates ethanol/water mixtures (3:1 v/v) to precipitate high-purity crystals (210–214°C decomposition point) [5].
Ethyl substituents significantly alter reaction thermodynamics and steric outcomes compared to methyl analogues:
Table 2: Ethyl vs. Methyl Substituent Impact on Key Reactions
Parameter | 1,3-Diethyl Derivative | 1,3-Dimethyl Derivative | Effect |
---|---|---|---|
Cyclocondensation Yield | 85% | 76% | Ethyl reduces steric hindrance |
Optimal NaNO₂ Equivalents | 1.2 eq | 1.0 eq | Ethyl’s electron donation slows nitrosation |
Desethylation during Reduction | <2% | 8–12% | Stronger C–N bond in ethyl derivatives |
Crystallization Solvent | Ethanol/water (3:1) | Methanol/water (3:1) | Ethyl enhances hydrophobicity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7